molecular formula C10H8N2O5 B1595345 4-(3-Nitroanilino)-4-oxobut-2-enoic acid CAS No. 36847-90-2

4-(3-Nitroanilino)-4-oxobut-2-enoic acid

Cat. No.: B1595345
CAS No.: 36847-90-2
M. Wt: 236.18 g/mol
InChI Key: MZRKEXUFISGDKS-UHFFFAOYSA-N
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Description

4-(3-Nitroanilino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to an amino group, which is further connected to a but-2-enoic acid moiety

Biochemical Analysis

Biochemical Properties

4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione-S-transferase and catalase . These interactions are crucial for its role in modulating oxidative stress and maintaining cellular homeostasis.

Cellular Effects

The effects of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of inflammatory markers such as tumor necrosis factor-alpha and interleukin-6 . These changes can lead to alterations in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit hydrogen potassium ATPase, which plays a role in gastric acid secretion . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid over time are important considerations in laboratory settings. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including cellular damage and apoptosis. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as transaminases and deaminases . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes via active transport mechanisms involving carrier proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid is crucial for its function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Its activity and function can vary depending on its subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 3-nitroaniline with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitroanilino)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidation products.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 4-[(3-Aminophenyl)amino]-4-oxobut-2-enoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Substituted derivatives where the nitro group is replaced by other functional groups.

Scientific Research Applications

4-(3-Nitroanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Nitrophenylacetic acid
  • 3-Nitroaniline
  • 4-Nitrophenol

Comparison: 4-(3-Nitroanilino)-4-oxobut-2-enoic acid is unique due to the presence of both a nitrophenyl group and an amino group attached to a but-2-enoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 4-nitrophenylacetic acid and 4-nitrophenol primarily exhibit reactivity associated with the nitro group, the additional amino group in this compound allows for a broader range of chemical transformations and potential biological interactions.

Properties

IUPAC Name

4-(3-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17/h1-6H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKEXUFISGDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349903
Record name 4-(3-nitroanilino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-90-2
Record name 4-(3-nitroanilino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-NITROMALEANILIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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